3-(4-fluorobenzyl)-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
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Overview
Description
3-(4-fluorobenzyl)-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is a complex organic compound that belongs to the class of pyridazinoindoles. This compound is characterized by its unique structure, which includes a fluorobenzyl group, dimethoxy groups, and a pyridazinoindole core. It has garnered interest in the scientific community due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzyl)-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the indole derivative.
Formation of the Pyridazinoindole Core: The pyridazinoindole core is formed through a cyclization reaction, where the indole derivative undergoes intramolecular cyclization in the presence of a suitable catalyst.
Introduction of the Dimethoxy and Methyl Groups: The dimethoxy and methyl groups are introduced through alkylation reactions, where the indole derivative reacts with appropriate alkylating agents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorobenzyl)-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
3-(4-fluorobenzyl)-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activities. It may exhibit antiviral, anticancer, and anti-inflammatory properties.
Biological Research: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions in cells.
Industrial Applications: It may be used in the development of new materials, such as pharmaceuticals and agrochemicals, due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzyl)-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one: This compound shares a similar core structure but has different substituents, leading to distinct biological activities.
1H-Indole-3-carbaldehyde Derivatives: These compounds have an indole core and are used in various multicomponent reactions to synthesize biologically active molecules.
Uniqueness
3-(4-fluorobenzyl)-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is unique due to its specific combination of functional groups and its pyridazinoindole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H18FN3O3 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methyl]-7,8-dimethoxy-5-methylpyridazino[4,5-b]indol-4-one |
InChI |
InChI=1S/C20H18FN3O3/c1-23-16-9-18(27-3)17(26-2)8-14(16)15-10-22-24(20(25)19(15)23)11-12-4-6-13(21)7-5-12/h4-10H,11H2,1-3H3 |
InChI Key |
IYYOKYSVSMGKAN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C3=C1C(=O)N(N=C3)CC4=CC=C(C=C4)F)OC)OC |
Origin of Product |
United States |
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